molecular formula C15H21NO2 B13223497 tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

Cat. No.: B13223497
M. Wt: 247.33 g/mol
InChI Key: KMEGSYWWLBFKFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .

Preparation Methods

The synthesis of tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and neuroprotective effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to modulate neurotransmitter systems and inhibit the growth of pathogenic microorganisms. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in these processes .

Comparison with Similar Compounds

tert-Butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)9-11-5-4-6-12-10-16-8-7-13(11)12/h4-6,16H,7-10H2,1-3H3

InChI Key

KMEGSYWWLBFKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC2=C1CCNC2

Origin of Product

United States

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